molecular formula C19H26N2O3S B12200860 {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine

Cat. No.: B12200860
M. Wt: 362.5 g/mol
InChI Key: FJLBCCXSGGPOEG-UHFFFAOYSA-N
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Description

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine typically involves multi-step organic reactions. One common method includes the sulfonation of a substituted phenyl compound followed by the introduction of the pyridylamine group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl or pyridylamine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or DNA, while the pyridylamine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-pyridylamine: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.

    Sulfonamides: These compounds also contain a sulfonyl group attached to an amine, but they differ in the nature of the substituents and the overall structure.

    Sulfonylureas: These compounds have a sulfonyl group attached to a urea moiety and are commonly used as antidiabetic drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

2-butoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-5-6-11-24-17-12-15(4)16(14(2)3)13-18(17)25(22,23)21-19-9-7-8-10-20-19/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21)

InChI Key

FJLBCCXSGGPOEG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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